molecular formula C16H19NO3 B13686547 Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate

Cat. No.: B13686547
M. Wt: 273.33 g/mol
InChI Key: DXJBHVVTCWHLGT-UHFFFAOYSA-N
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Description

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an organic compound with a complex structure that includes an isoxazole ring, a tert-butyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol . This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: Similar structure but lacks the isoxazole ring.

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar tert-butyl group but has different functional groups.

Uniqueness

Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H19NO3/c1-10-13(15(18)19-5)14(17-20-10)11-6-8-12(9-7-11)16(2,3)4/h6-9H,1-5H3

InChI Key

DXJBHVVTCWHLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC

Origin of Product

United States

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